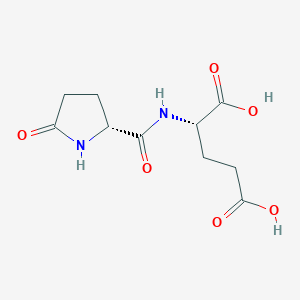
((R)-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid: is a compound of significant interest in various scientific fields. This compound is a derivative of glutamic acid, an important amino acid involved in numerous biological processes. The unique structure of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid typically involves the reaction of L-glutamic acid with a suitable reagent to introduce the oxopyrrolidine moiety. One common method is the cyclization of L-glutamic acid derivatives under acidic or basic conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product. Advanced techniques like continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学研究应用
Chemistry: In chemistry, (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar amino acid derivatives in biological systems.
Medicine: (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid has potential therapeutic applications. It is investigated for its ability to modulate neurotransmitter activity and its potential use in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
相似化合物的比较
L-Glutamic Acid: The parent compound of (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid, involved in numerous metabolic processes.
L-Proline: Another amino acid with a similar pyrrolidine ring structure.
L-Glutamine: A derivative of glutamic acid with an amide group instead of the oxo group.
Uniqueness: (®-5-Oxopyrrolidine-2-carbonyl)-L-glutamic Acid is unique due to its specific oxopyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique reactions and interactions not observed with other similar compounds.
属性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C10H14N2O6/c13-7-3-1-5(11-7)9(16)12-6(10(17)18)2-4-8(14)15/h5-6H,1-4H2,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t5-,6+/m1/s1 |
InChI 键 |
YRUFRJRFQFBNQR-RITPCOANSA-N |
手性 SMILES |
C1CC(=O)N[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


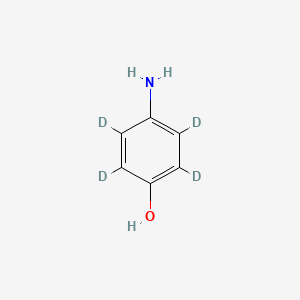
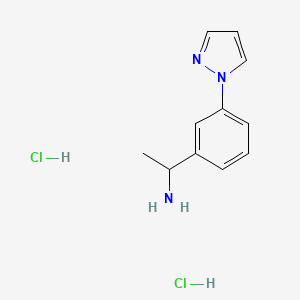
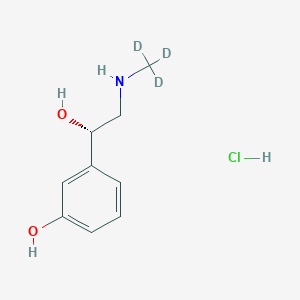
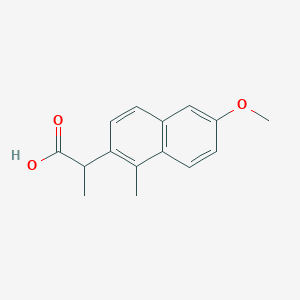
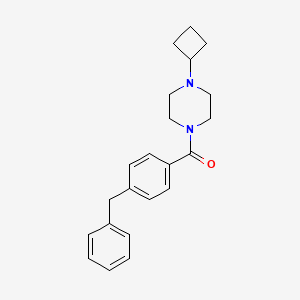

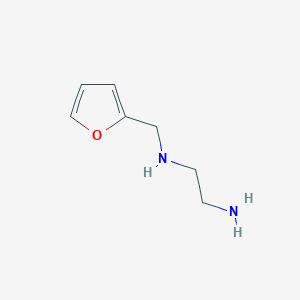
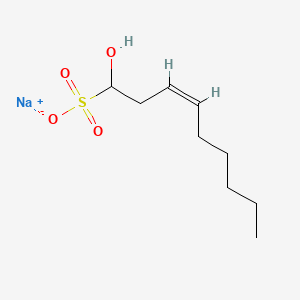
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
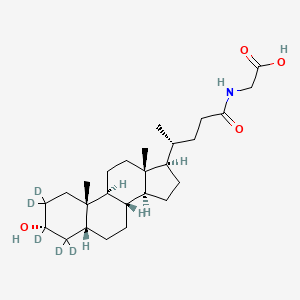
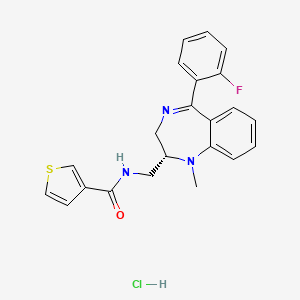
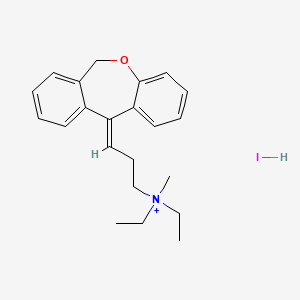
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
